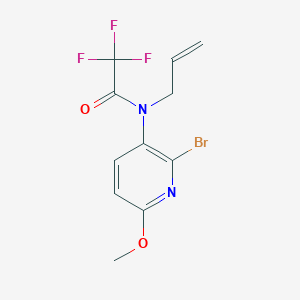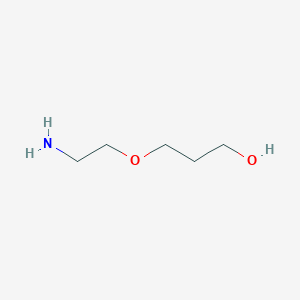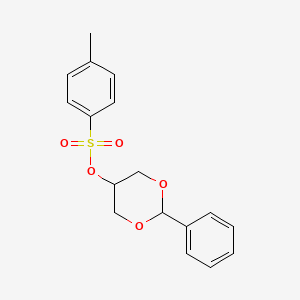
8-bromo-6-Quinolineacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-bromo-6-Quinolineacetonitrile is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are often used in pharmaceutical and chemical research. The presence of a bromine atom at the 8th position and a nitrile group at the 6th position of the quinoline ring makes this compound particularly interesting for various synthetic and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-bromo-6-Quinolineacetonitrile typically involves the bromination of quinoline derivatives followed by the introduction of the acetonitrile group. One common method is the bromination of 8-hydroxyquinoline or 8-aminoquinoline to obtain the corresponding bromo derivatives. These intermediates can then be reacted with acetonitrile under suitable conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 8-bromo-6-Quinolineacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form quinoline derivatives with different oxidation states.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups replacing the bromine atom or modifying the nitrile group .
Applications De Recherche Scientifique
8-bromo-6-Quinolineacetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are explored for their potential use in drug development.
Industry: It is used in the synthesis of materials with specific properties, such as dyes and pigments
Mécanisme D'action
The mechanism of action of 8-bromo-6-Quinolineacetonitrile involves its interaction with various molecular targets. The bromine atom and nitrile group can participate in binding interactions with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
8-Hydroxyquinoline: Known for its antimicrobial properties.
8-Aminoquinoline: Used in the synthesis of antimalarial drugs.
8-Methoxyquinoline: Studied for its potential anticancer activities.
Uniqueness: 8-bromo-6-Quinolineacetonitrile is unique due to the presence of both a bromine atom and a nitrile group, which provide distinct chemical reactivity and biological activity compared to other quinoline derivatives. This makes it a valuable compound for various synthetic and research applications .
Propriétés
Formule moléculaire |
C11H7BrN2 |
|---|---|
Poids moléculaire |
247.09 g/mol |
Nom IUPAC |
2-(8-bromoquinolin-6-yl)acetonitrile |
InChI |
InChI=1S/C11H7BrN2/c12-10-7-8(3-4-13)6-9-2-1-5-14-11(9)10/h1-2,5-7H,3H2 |
Clé InChI |
XLHBNMOZDFFPGB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC(=CC(=C2N=C1)Br)CC#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B8580777.png)
![5-(2,2-Dihydroxyethyl)-5h-furo[3,2-c]pyridin-4-one](/img/structure/B8580785.png)
![4-Iodo-2-(isoquinolin-5-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B8580793.png)
![3-(6-Bromopyridin-2-yl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B8580796.png)


![5,7-dichloro-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B8580815.png)


![Methyl 1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]pyrrolidine-2-carboxylate](/img/structure/B8580836.png)
![6,7-dimethoxy-4-(1-piperazinyl)-9H-Pyrimido[4,5-b]indole](/img/structure/B8580842.png)



